Cas no 533-65-3 (1,1-difluoro-3-phenyl-cyclobutane)

1,1-difluoro-3-phenyl-cyclobutane 化学的及び物理的性質
名前と識別子
-
- 1,1-difluoro-3-phenyl-cyclobutane
- 1,1-Difluor-3-phenyl-cyclobutan; 1-Phenyl-3,3-difluor-cyclobutan
- Benzene, (3,3-difluorocyclobutyl)-
- 533-65-3
- (3,3-difluoro-cyclobutyl)-benzene
- CCIKWSAGOKYHKX-UHFFFAOYSA-N
- SCHEMBL1085761
- G88050
- (3,3-difluorocyclobutyl)benzene
-
- インチ: InChI=1S/C10H10F2/c11-10(12)6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
- InChIKey: CCIKWSAGOKYHKX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 168.07500
- どういたいしつりょう: 168.07505664Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- PSA: 0.00000
- LogP: 3.19930
1,1-difluoro-3-phenyl-cyclobutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01677-5g |
(3,3-difluorocyclobutyl)benzene |
533-65-3 | 95% | 5g |
$1500 | 2023-09-07 |
1,1-difluoro-3-phenyl-cyclobutane 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
1,1-difluoro-3-phenyl-cyclobutaneに関する追加情報
1,1-Difluoro-3-Phenyl-Cyclobutane (CAS No. 533-65-3): A Comprehensive Overview
1,1-Difluoro-3-phenyl-cyclobutane (CAS No. 533-65-3) is a unique organic compound with a cyclobutane ring substituted by two fluorine atoms at the 1-position and a phenyl group at the 3-position. This compound has garnered attention in the fields of organic chemistry, materials science, and drug discovery due to its distinct structural features and potential applications. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and utility.
The molecular structure of 1,1-difluoro-3-phenyl-cyclobutane is characterized by a four-membered ring system, which inherently introduces ring strain. This strain can influence the compound's reactivity and stability, making it an interesting subject for studying cycloaddition reactions and other pericyclic processes. The presence of fluorine atoms at the 1-position adds electronic effects that can modulate the compound's interaction with other molecules, particularly in biological systems.
Recent studies have explored the synthesis of 1,1-difluoro-3-phenyl-cyclobutane through various routes, including ring-closing metathesis and fluorination reactions. These methods have improved the efficiency and scalability of production, making the compound more accessible for research purposes. For instance, researchers have utilized transition metal catalysts to achieve high yields in cycloaddition reactions involving dienes and dienophiles, paving the way for its use in constructing complex molecular frameworks.
In terms of applications, 1,1-difluoro-3-phenyl-cyclobutane has shown promise in materials science as a precursor for synthesizing advanced polymers and liquid crystals. Its rigid structure and ability to form ordered assemblies make it a candidate for developing high-performance materials with tailored optical and mechanical properties. Additionally, its fluorinated nature confers resistance to environmental factors such as UV radiation and oxidation, further enhancing its potential in material applications.
The compound has also attracted interest in drug discovery due to its unique pharmacokinetic profile. Studies have demonstrated that 1,1-difluoro-3-phenyl-cyclobutane can act as a bioisostere in medicinal chemistry, offering opportunities to design drugs with improved efficacy and reduced toxicity. Computational modeling techniques have been employed to predict its binding affinity to various biological targets, providing insights into its potential therapeutic applications.
Recent advancements in computational chemistry have enabled detailed investigations into the electronic structure and reactivity of 1,1-difluoro-3-phenyl-cyclobutane. Quantum mechanical calculations have revealed that the fluorine atoms at the 1-position significantly influence the compound's electron distribution, which can be exploited in designing novel chemical reactions. Furthermore, molecular dynamics simulations have provided insights into its conformational flexibility and interactions with solvents, aiding in understanding its behavior under different conditions.
In conclusion, 1,1-difluoro-3-phenyl-cyclobutane (CAS No. 533-65-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative materials and pharmaceuticals. As ongoing studies continue to uncover new aspects of its properties and utility, this compound is poised to play an increasingly important role in modern chemistry.
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